Molecular Weight and Formula Distinction from the Corresponding Indole Analog
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline (target) differs quantitatively from its direct indole analog, 5-[(4-Methylpiperazin-1-yl)sulfonyl]-1H-indole, in molecular weight and elemental composition. The target compound (C₁₃H₁₉N₃O₂S) has a molecular weight of 281.37 g/mol, whereas the indole analog (C₁₃H₁₇N₃O₂S) weighs 279.36 g/mol, a difference of 2.01 g/mol attributable to the saturated indoline ring . This mass difference is analytically distinguishable via mass spectrometry and impacts chromatographic retention behavior. The patent literature demonstrates that this indoline scaffold is a direct precursor to the indole analog via MnO₂-mediated oxidation, establishing a defined synthetic relationship [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 281.37 |
| Comparator Or Baseline | 5-[(4-Methylpiperazin-1-yl)sulfonyl]-1H-indole (CAS 519148-72-2): 279.36 |
| Quantified Difference | Δ = +2.01 g/mol (indoline vs. indole) |
| Conditions | Calculated molecular weight; chemical formula C₁₃H₁₉N₃O₂S vs. C₁₃H₁₇N₃O₂S |
Why This Matters
This mass distinction is critical for procurement and quality control, ensuring that the correct synthetic intermediate—not its oxidized indole counterpart—is selected for reactions requiring the indoline oxidation state.
- [1] Arrington KL, Fraley ME, Hartman GD. Tyrosine kinase inhibitors. United States Patent US7169788B2. Merck & Co., Inc., 2007. View Source
